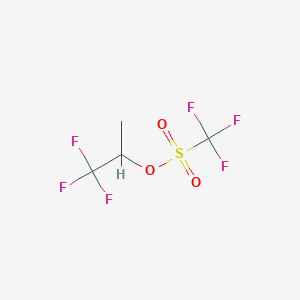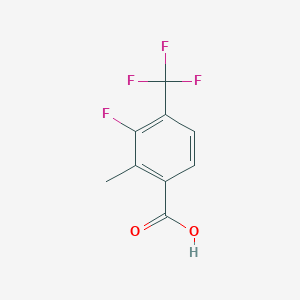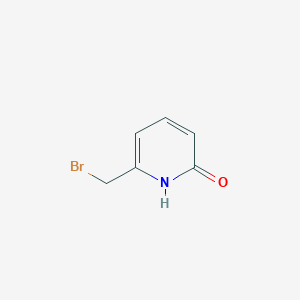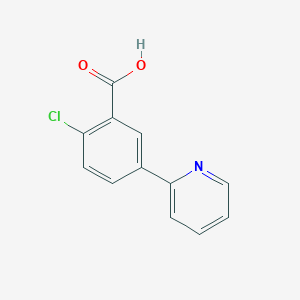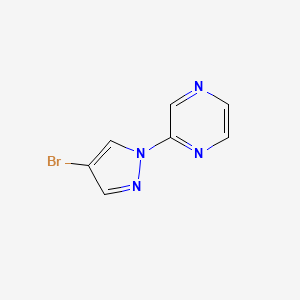
2-(4-bromo-1H-pyrazol-1-yl)pyrazine
概要
説明
2-(4-bromo-1H-pyrazol-1-yl)pyrazine is a chemical compound with the molecular formula C7H5BrN4 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring attached to a 4-bromo-1H-pyrazol-1-yl group . The InChI code for this compound is 1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 225.05 .科学的研究の応用
Color Tuning in Iridium Complexes
Research indicates the importance of ancillary ligands like tetrazolate chelate ligands, which include 2-(1H-tetrazol-5-yl)pyridine and 2-(1H-tetrazol-5-yl)pyrazine, in the color tuning of iridium(III) complexes. These complexes exhibit a wide range of redox and emission properties, which are significantly influenced by the nature of the ancillary ligand. Such studies are pivotal for advancing the development of organic light-emitting devices (OLEDs) and polymetallic architectures for various technological applications (Stagni et al., 2008).
Antimicrobial Applications
Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, derived from pyrazole-4-carbaldehydes and methyl ketones, exhibit significant efficacy against tested microorganisms, highlighting the potential of pyrazine derivatives in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Advanced Synthesis Techniques
Microwave-assisted and continuous flow multistep synthesis techniques have been employed to efficiently produce 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels. These methods not only reduce the synthesis time dramatically but also improve product yields, showcasing the compound's utility in the synthesis of biologically active molecules (Obermayer et al., 2011).
Photovoltaic Applications
Thieno[3,4-b]pyrazine-based monomers have been developed for use in donor-acceptor copolymers, demonstrating their application in photovoltaic devices. These studies reveal the compound's significance in the field of renewable energy, particularly in enhancing the performance of solar cells (Zhou et al., 2010).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that pyrazole-bearing compounds, which include 2-(4-bromo-1h-pyrazol-1-yl)pyrazine, have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the active site of the enzyme lmptr1, characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological function of the target.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with essential biochemical pathways in leishmania and plasmodium species, leading to their death or inhibition .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania and Plasmodium species, as evidenced by its antileishmanial and antimalarial activities . This leads to a decrease in the severity of the diseases caused by these organisms.
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPJACCLHAXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



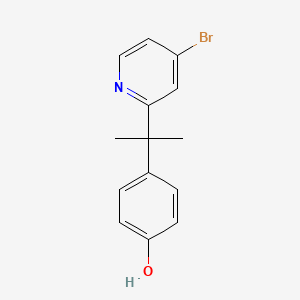

![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)

![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
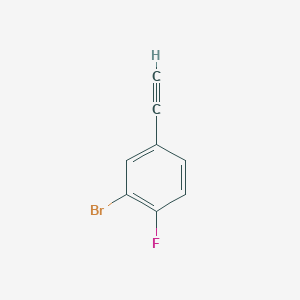
![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)
